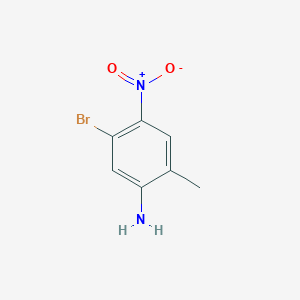

5-Bromo-2-methyl-4-nitroaniline

Description

5-Bromo-2-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methyl group, and a nitro group

Properties

IUPAC Name |

5-bromo-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGADFWYBCVHBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2-methylaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amino group.

Bromination: The nitro compound is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the ortho position relative to the amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or potassium thiolate in an appropriate solvent.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Reduction: 5-Bromo-2-methyl-4-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 5-Bromo-2-carboxy-4-nitroaniline.

Scientific Research Applications

5-Bromo-2-methyl-4-nitroaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Pharmaceuticals: It is investigated for its potential use in the synthesis of drugs with antimicrobial and anticancer properties.

Biological Studies: The compound is used in studies to understand the interaction of substituted anilines with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-nitroaniline depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

Receptor Binding: It may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

5-Bromo-2-methyl-4-nitrophenol: Similar structure but with a hydroxyl group instead of an amino group.

2-Bromo-4-methyl-6-nitroaniline: Different substitution pattern on the aniline ring.

5-Chloro-2-methyl-4-nitroaniline: Chlorine atom instead of bromine.

Uniqueness: 5-Bromo-2-methyl-4-nitroaniline is unique due to the specific combination of substituents on the aniline ring, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups influences its reactivity in various chemical reactions, making it a valuable compound in organic synthesis and material science.

Biological Activity

5-Bromo-2-methyl-4-nitroaniline is a compound of significant interest in various fields, including medicinal chemistry and materials science. Its unique structure allows it to exhibit a range of biological activities, making it a valuable subject of study. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula: C7H7BrN2O2

- Molecular Weight: 231.05 g/mol

- Boiling Point: Not specified in available literature

- Log P (octanol-water partition coefficient): 1.57 to 2.68, indicating moderate lipophilicity .

These properties suggest that the compound may have good permeability across biological membranes, which is crucial for its potential therapeutic applications.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- CYP Enzyme Inhibition:

- Antimicrobial Activity:

-

Anticancer Potential:

- Research has suggested that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Specific studies have highlighted its efficacy against certain cancer cell lines, although further research is needed to elucidate the exact pathways involved .

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with exposure:

- Skin Irritation: The compound can cause skin irritation and sensitization reactions in some individuals .

- Eye Irritation: It is classified as an irritant to the eyes, necessitating precautions during handling .

- Environmental Impact: The compound has been noted for its potential long-term hazards to aquatic environments, emphasizing the need for careful disposal and management practices .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various nitroaniline derivatives, including this compound. The findings indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against MRSA strains. The study employed standard agar diffusion methods to assess efficacy, revealing a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .

Table: Summary of Biological Activities

Q & A

Q. Q: What are the standard synthetic routes for 5-Bromo-2-methyl-4-nitroaniline, and how do reaction conditions influence yield?

A: The compound is typically synthesized via sequential bromination, nitration, and methylation of aniline derivatives. Key steps include:

- Bromination : Electrophilic substitution using Br₂ in H₂SO₄ at 0–5°C to minimize polybromination .

- Nitration : Controlled nitration with HNO₃/H₂SO₄ at 40–50°C to direct nitro groups to the para position relative to the amine .

- Methylation : Alkylation with CH₃I under basic conditions (e.g., K₂CO₃ in DMF) .

Yield optimization requires strict temperature control and inert atmospheres to prevent side reactions (e.g., oxidation of the amine group). Purity can be confirmed via HPLC (C18 column, methanol/water eluent) .

Advanced Structural Analysis

Q. Q: How can conflicting literature data on melting points (e.g., 33°C vs. 128–132°C) for similar bromonitroaniline derivatives be resolved?

A: Discrepancies arise from positional isomerism or impurities. For this compound:

- Melting Point : Reported as 33°C for the methyl-substituted derivative , while nitro-group positioning in isomers (e.g., 3-Bromo-4-nitroaniline) increases melting points to 128–132°C .

- Validation : Use differential scanning calorimetry (DSC) and X-ray crystallography to confirm crystal structure and purity .

Solubility and Purification Challenges

Q. Q: What solvent systems are effective for recrystallizing this compound without decomposition?

A: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Recommended recrystallization:

- Solvent Pair : Ethanol/water (70:30 v/v) at 60°C, cooled to 4°C for crystallization .

- Avoid : Strong acids/bases to prevent nitro-group reduction or demethylation .

Regioselectivity in Nitration

Q. Q: How does the methyl group influence nitration regioselectivity in brominated aniline precursors?

A: The methyl group acts as an ortho/para-directing group, but steric hindrance favors para-nitration:

- Mechanism : Nitronium ion (NO₂⁺) attacks the para position relative to the amine, stabilized by resonance .

- Experimental Proof : NMR (¹H and ¹³C) shows coupling constants and NOE correlations confirming substituent positions .

Stability Under Thermal and Light Exposure

Q. Q: What degradation pathways occur when this compound is exposed to UV light?

A: Photodegradation involves:

- Nitro Reduction : Nitro groups convert to amines under UV, forming 5-Bromo-2-methyl-4-aminoaniline .

- Debromination : Radical-mediated loss of Br observed in mass spectrometry .

Mitigation : Store in amber vials at –20°C under nitrogen .

Analytical Challenges in Quantification

Q. Q: Why does HPLC analysis of this compound show tailing peaks, and how can this be resolved?

A: Tailing arises from amine group interaction with residual silanol groups on C18 columns. Solutions:

- Mobile Phase : Add 0.1% trifluoroacetic acid (TFA) to protonate amines and reduce interactions .

- Column Choice : Use end-capped columns or phenyl-hexyl stationary phases for better peak symmetry .

Contradictory Reactivity in Cross-Coupling Reactions

Q. Q: Why does Suzuki-Miyaura coupling fail with this compound despite its aryl bromide moiety?

A: The electron-withdrawing nitro group deactivates the aryl ring, reducing oxidative addition efficiency. Workarounds:

- Catalyst Optimization : Use PdCl₂(dppf) with high ligand ratios to stabilize the Pd(0) intermediate .

- Microwave Assistance : Enhance reactivity via microwave irradiation (120°C, 30 min) .

Safety and Regulatory Considerations

Q. Q: What are the key hazards associated with handling this compound?

A: Based on analogs (e.g., 2-Bromo-4,6-dinitroaniline):

- Toxicity : Harmful if inhaled (R20/21/22) .

- Protective Measures : Use fume hoods, nitrile gloves, and ANSI-approved goggles .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Computational Modeling for Reactivity Prediction

Q. Q: Can DFT calculations predict the electrophilic substitution sites in this compound derivatives?

A: Yes. B3LYP/6-311+G(d,p) calculations show:

- Charge Distribution : Nitro groups deplete electron density at the ortho position, directing substituents to meta .

- Validation : Experimental IR and NMR data align with computed electrostatic potential maps .

Applications in Coordination Chemistry

Q. Q: How does this compound act as a ligand in transition-metal complexes?

A: The amine and nitro groups serve as chelation sites:

- Cu(II) Complexes : Form octahedral geometries with λmax shifts in UV-Vis (600–700 nm) .

- Catalytic Use : Pd complexes show activity in C–H activation, though hindered by steric bulk from methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.